Unique Reactivity: Masked Aldehyde Release vs. Terminal SN2 Chemistry
The gem-bromohydrin motif in 1-bromoundecan-1-ol functions as a synthon for undecanal, releasing the aldehyde under mild basic conditions via dehydrobromination. This is a class-level chemical property. In contrast, 11-bromo-1-undecanol is chemically inert under these conditions and cannot serve as an aldehyde source.
| Evidence Dimension | Reaction Pathway Diversity |
|---|---|
| Target Compound Data | Capable of base-induced elimination to yield undecanal, in addition to nucleophilic substitution at the C-Br bond. |
| Comparator Or Baseline | 11-Bromo-1-undecanol (CAS 1611-56-9): only undergoes nucleophilic substitution at the C-Br bond or reactions at the primary alcohol. |
| Quantified Difference | Qualitative difference in accessible reaction manifolds; one versus two distinct mechanistic pathways. |
| Conditions | Inferred from general reactivity of geminal halohydrins vs. terminal haloalcohols in organic chemistry textbooks. |
Why This Matters
For researchers needing to install an aldehyde function at a late stage, 1-bromoundecan-1-ol provides a direct route that is chemically impossible with the common 11-bromo isomer.
